molecular formula C7H16ClNO2 B599588 3-Amino-5-methylhexanoic acid hydrochloride CAS No. 100869-06-5

3-Amino-5-methylhexanoic acid hydrochloride

Cat. No. B599588
M. Wt: 181.66
InChI Key: NXVYPYHWONGEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-methylhexanoic acid hydrochloride, also known as β-Homoleucine , is an unusual amino acid that belongs to the class of β-homo amino acids or beta amino acids . It is an organonitrogen compound and an organooxygen compound . It is functionally related to a beta-amino acid .


Molecular Structure Analysis

The molecular formula of 3-Amino-5-methylhexanoic acid hydrochloride is C7H16ClNO2 . Its average mass is 181.660 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-5-methylhexanoic acid hydrochloride include a molecular weight of 181.66 , and it is a powder in physical form . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Synthesis of Related Compounds : It is utilized in the synthesis of various organic compounds. For instance, (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is synthesized using 1-nitro-3-methylbutane, which is a related compound (Solladié-Cavallo & Khiar, 1990).

  • Development of Pharmaceuticals : It's a key intermediate in the enantioselective synthesis of Pregabalin, a drug used for epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder (Burk et al., 2003); (Jayachandra, 2018).

  • Role in Renin Inhibition : Derivatives of this compound have been studied for their ability to inhibit human amniotic renin, which could have implications in blood pressure regulation (Johnson, 1982).

  • Manufacturing Process Development : The manufacturing process for its derivative, (S)-3-(aminomethyl)-5-methylhexanoic acid, an anticonvulsant, has been developed, demonstrating its importance in pharmaceutical production (Hoekstra et al., 1997).

  • Recycling in Drug Manufacturing : Research on converting Pregabalin to (S)-(−)-3-cyano-5-methylhexanoic acid, demonstrates a method for recycling the undesired enantiomer of the drug, indicating its role in sustainable pharmaceutical practices (Zagami et al., 2012).

  • Antidyslipidemic and Antioxidant Activity : A related compound, 2-amino-5-hydroxyhexanoic acid, isolated from Crotalaria juncea seeds, showed lipid-lowering and antioxidant activities, suggesting potential therapeutic applications (Prasad et al., 2013).

  • Use in Biocatalysis : It has been used in the enantioselective hydrolysis of 3-cyano-5-methylhexanoic acid ethyl ester, demonstrating its application in biocatalytic processes (Zheng et al., 2012).

  • Exploring Thermosensitive Properties : Studies on phosphazene derivatives bearing amino acid ester groups, including compounds related to 3-Amino-5-methylhexanoic acid, highlight its potential in biomedical applications due to thermosensitive properties (Uslu et al., 2017).

  • Plant Elicitor Inducing Resistance : 2-Amino-3-methylhexanoic acid, a synthetically derived amino acid, was found to induce resistance in plants against temperature stress and pathogen attack, showcasing its potential in agriculture (Wang et al., 2022).

  • Contribution to Hydrophobic Structural Elements : Its analog, 6-aminohexanoic acid, is significant in the synthesis of modified peptides and polyamide synthetic fibers, underscoring its role in materials science (Markowska et al., 2021).

Safety And Hazards

The safety information for 3-Amino-5-methylhexanoic acid hydrochloride includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-5-methylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYPYHWONGEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methylhexanoic acid hydrochloride

Citations

For This Compound
1
Citations
M Nejman, A Śliwińska, A Zwierzak - Tetrahedron, 2005 - Elsevier
A general simple procedure having the potential for large scale preparations of racemic β 3 -amino acids has been developed. The procedure involves base-catalyzed Michael-type …
Number of citations: 33 www.sciencedirect.com

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